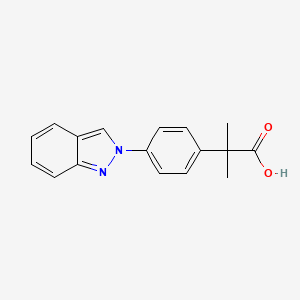
Piperazinium, 4,4'-decamethylenebis(1,1-diethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SD 211-34 is a silicone defoamer emulsion widely used in industrial applications. It is known for its effectiveness in very low concentrations, making it a cost-effective solution for controlling foam in various processes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of SD 211-34 involves the synthesis of silicone-based compounds. The primary synthetic route includes the polymerization of siloxanes under controlled conditions. The reaction typically involves the use of catalysts such as platinum or tin compounds to facilitate the polymerization process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired molecular weight and viscosity of the silicone polymer .
Industrial Production Methods
In industrial settings, SD 211-34 is produced in large quantities using batch or continuous processes. The production involves mixing the silicone polymer with emulsifying agents and stabilizers to form a stable emulsion. The final product is then packaged in various sizes, ranging from small containers to large drums, depending on the application requirements .
化学反応の分析
Types of Reactions
SD 211-34 primarily undergoes reactions typical of silicone compounds, including:
Oxidation: Silicone polymers can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Silicone compounds can undergo substitution reactions where functional groups on the silicon atom are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chlorosilanes are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various organosilicon compounds .
科学的研究の応用
SD 211-34 has a wide range of applications in scientific research, including:
Chemistry: Used as a defoaming agent in chemical reactions and processes to prevent foam formation.
Biology: Employed in biological assays and experiments where foam control is necessary.
Medicine: Utilized in pharmaceutical formulations to control foam during the manufacturing process.
Industry: Widely used in industrial processes such as wastewater treatment, paper manufacturing, and food processing to control foam .
作用機序
The mechanism of action of SD 211-34 involves the reduction of surface tension, which prevents the formation of foam. The silicone polymer spreads over the surface of the liquid, creating a thin film that destabilizes foam bubbles, causing them to collapse. This action is facilitated by the presence of emulsifying agents that help disperse the silicone polymer evenly throughout the liquid .
類似化合物との比較
Similar Compounds
- GP SD 30 Emulsion
- GP SD 35 Emulsion
- GP SD 10 Emulsion
Comparison
SD 211-34 stands out due to its high effectiveness at low concentrations, making it more cost-effective compared to similar compounds. Additionally, it has a broader range of applications due to its stability and compatibility with various industrial processes .
特性
CAS番号 |
103622-39-5 |
|---|---|
分子式 |
C26H56I2N4 |
分子量 |
678.6 g/mol |
IUPAC名 |
4-[10-(4,4-diethylpiperazin-4-ium-1-yl)decyl]-1,1-diethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C26H56N4.2HI/c1-5-29(6-2)23-19-27(20-24-29)17-15-13-11-9-10-12-14-16-18-28-21-25-30(7-3,8-4)26-22-28;;/h5-26H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
DVQLWSLRAVSMLG-UHFFFAOYSA-L |
正規SMILES |
CC[N+]1(CCN(CC1)CCCCCCCCCCN2CC[N+](CC2)(CC)CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride](/img/structure/B12718008.png)
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)




![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)





